molecular formula C24H27ClN2O2 B11331370 5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11331370
M. Wt: 410.9 g/mol
InChI Key: VJOWENYIUQENIL-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzofuran core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct biological and chemical properties. This core structure is known for its versatility in synthetic chemistry and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H27ClN2O2

Molecular Weight

410.9 g/mol

IUPAC Name

5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H27ClN2O2/c1-16-6-8-18(9-7-16)21(27-12-4-3-5-13-27)15-26-24(28)23-17(2)20-14-19(25)10-11-22(20)29-23/h6-11,14,21H,3-5,12-13,15H2,1-2H3,(H,26,28)

InChI Key

VJOWENYIUQENIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C)N4CCCCC4

Origin of Product

United States

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